N-(1-Methyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)oxirane-2-carboxamide
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Overview
Description
The compound is an organic molecule that contains a benzazepine ring, which is a seven-membered heterocyclic compound with two nitrogen atoms, and an oxirane ring, which is a three-membered ring containing an oxygen atom . The presence of these functional groups could suggest potential biological activity, but without specific studies, it’s hard to say for certain.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would contain a benzazepine ring and an oxirane ring connected by an amide bond. The presence of a methyl group on the benzazepine ring is also indicated .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzazepine and oxirane rings, as well as the amide bond. The oxirane ring is particularly reactive due to its ring strain and could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzazepine and oxirane rings could impact its polarity and solubility .properties
IUPAC Name |
N-(1-methyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-16-8-4-6-11(15-14(17)13-9-18-13)10-5-2-3-7-12(10)16/h2-3,5,7,11,13H,4,6,8-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWKQJHGMITILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C2=CC=CC=C21)NC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)oxirane-2-carboxamide |
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